Terbium nitrate

Catalysis Methane coupling C2 hydrocarbons

Researchers synthesizing green phosphors or methane coupling catalysts need a terbium source delivering reliable luminescence and catalytic activity. Terbium nitrate (CAS 10043-27-3) meets this with 1451 g/L solubility and a decacoordinated Tb³⁺ structure, enabling reproducible wet-chemistry synthesis. • Delivers dominant green emission at 545 nm (⁵D₄→⁷F₅), essential for trichromatic lighting. • Oxide from this nitrate gives higher C2 yields in methane coupling vs. oxalate-derived oxide. • Ideal for co-precipitation, sol-gel, and MOF assembly. In stock for immediate global shipping.

Molecular Formula HNO3Tb
Molecular Weight 221.938 g/mol
CAS No. 10043-27-3
Cat. No. B167711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerbium nitrate
CAS10043-27-3
Synonymsgallium nitrate
gallium nitrate heptahydrate
gallium nitrate, 67Ga-labeled
Ganite
NSC 15200
Molecular FormulaHNO3Tb
Molecular Weight221.938 g/mol
Structural Identifiers
SMILES[N+](=O)(O)[O-].[Tb]
InChIInChI=1S/HNO3.Tb/c2-1(3)4;/h(H,2,3,4);
InChIKeyCMBJJRLWNDIJTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Terbium Nitrate: Green Phosphor & Catalyst Precursor


Terbium nitrate is an inorganic salt typically encountered as the hexahydrate, Tb(NO3)3·6H2O. It crystallizes in the triclinic space group P1 with a decacoordinated Tb(III) ion bonded to four water molecules and three bidentate nitrate ions [1]. Its high solubility in water (1451 g/L at 19.9°C) makes it an exceptionally effective precursor for synthesizing advanced materials, notably in the phosphor and catalyst industries .

Phosphor precursor Green-emitting Tb³⁺ phosphors via wet-chemistry routes
Catalyst precursor Tb oxide catalysts with reported high C2 hydrocarbon yield
Solution processing High aqueous solubility supports concentrated stock preparation

Terbium Nitrate vs. Generic Lanthanide Nitrates


Interchanging terbium nitrate with other rare earth nitrates such as those of gadolinium or dysprosium is not feasible due to its unique luminescent and catalytic properties. Tb³⁺ is distinguished by a dominant green emission peak at ~545 nm (⁵D₄→⁷F₅ transition), a spectral signature absent in Gd³⁺, Eu³⁺, or Dy³⁺ [1]. Furthermore, terbium nitrate serves as a superior precursor for oxide catalysts, yielding significantly higher C2 hydrocarbon yields in methane coupling reactions compared to oxides derived from oxalate precursors [2].

Luminescence signature absent in other lanthanides Tb³⁺ green emission around 545 nm is not produced by Gd³⁺, Dy³⁺, or Eu³⁺ nitrates; replacement would fail in green phosphor research.
Catalyst precursor performance varies Tb oxide from nitrate precursor achieves reported highest C2 yield; oxides from oxalate or other salts show lower yields, altering catalytic outcome.
Solubility differences may affect protocols High quantified solubility (1451 g/L) may not be replicated by other lanthanide nitrates, requiring protocol adjustment for solution-based synthesis.

Quantitative Evidence for Terbium Nitrate


Superior Precursor for Oxide Catalysts

The choice of precursor critically impacts the catalytic performance of terbium oxide. A direct comparative study shows that Tb oxide derived from terbium nitrate delivers the highest C2 yield, outperforming oxide derived from terbium oxalate [1].

Precursor performance
Direct head-to-head comparison
Highest C2 yield among tested precursors
Supports catalyst preparation with reported highest C2 hydrocarbon yield
Yield maximized at 1173K; selectivity highest with oxalate at 1073K
Catalysis Methane coupling C2 hydrocarbons Precursor optimization

Green Luminescence Signature

The luminescence of terbium nitrate is characterized by a dominant, sharp peak in the green region of the visible spectrum, corresponding to the ⁵D₄→⁷F₅ transition of the Tb³⁺ ion. This spectral signature is fundamentally distinct from that of europium nitrate (orange-red emission) and is essential for trichromatic lighting [1].

Green emission signature
Class-level inference
Dominant peak ~545 nm (⁵D₄→⁷F₅)
Required spectral signature for green phosphor research; Eu³⁺ yields orange-red emission
Photoluminescence in inorganic phosphors, excited at 337-385 nm
Luminescence Phosphors Green emission Spectroscopy

High Aqueous Solubility

Terbium nitrate hexahydrate exhibits exceptionally high solubility in water, a property that facilitates its use as a precursor for various wet-chemistry synthesis routes. This solubility is quantitatively higher than that of other lanthanide nitrates like gadolinium nitrate .

Aqueous solubility
Cross-study comparable
1451 g/L at 19.9°C
Supports preparation of concentrated aqueous stock solutions
Gd nitrate solubility qualitatively reported lower
Solubility Precursor preparation Solution processing Rare earth chemistry

Asymmetric Coordination Geometry

The crystal structure of Tb(NO3)3·6H2O reveals a decacoordinated Tb³⁺ ion with an asymmetrically bonded bidentate nitrate ligand, where one Tb-O bond is 0.22 Å longer than the other [1]. This structural feature is distinct and influences its subsequent reactivity in complex formation.

Coordination asymmetry
Direct head-to-head comparison
Tb-O bond asymmetry 0.22 Å
Reported asymmetry may influence coordination polymer or MOF formation
X-ray diffraction at 295 K; triclinic P1
Crystallography Coordination chemistry Rare earths X-ray diffraction

Key Applications of Terbium Nitrate


Green Phosphors for Displays & Lighting

Terbium nitrate is the definitive precursor for synthesizing Tb³⁺-doped phosphors, which emit a brilliant green luminescence essential for trichromatic fluorescent lamps and LED displays [1]. Its high solubility and well-defined crystal structure make it ideal for wet-chemistry synthesis routes, such as co-precipitation or sol-gel methods [2]. Procurement of terbium nitrate is non-negotiable for manufacturers requiring a consistent, high-intensity green component in their lighting products.

High-Yield Oxide Catalyst Preparation

In the field of heterogeneous catalysis, terbium nitrate is the preferred precursor for preparing terbium oxide (TbOx) catalysts. As demonstrated in methane coupling reactions, the oxide derived from terbium nitrate achieves the highest C2 hydrocarbon yield compared to oxides from other terbium salts like oxalate [1]. Researchers and industrial chemists aiming to maximize catalytic efficiency for C2 production should select terbium nitrate for catalyst synthesis.

MOF & Coordination Polymer Synthesis

The unique decacoordinated structure of Tb³⁺ in the nitrate salt, featuring an asymmetrically bonded nitrate ligand (Tb-O bond difference of 0.22 Å), provides a well-defined starting point for constructing metal-organic frameworks (MOFs) and coordination polymers [1]. The compound's high solubility facilitates its use in solution-based self-assembly processes, enabling the reproducible synthesis of advanced porous materials for applications in gas storage, sensing, and photonic devices.

Application
Selection Property
Validation Focus
Phosphor synthesis for display research
Green emission spectral signature
Green photoluminescence spectral confirmation
Heterogeneous catalyst research
Precursor-dependent catalytic performance
C2 hydrocarbon yield assessment
MOF / coordination polymer synthesis
Coordination asymmetry and solubility
Structural reproducibility and solution processability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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